Cefotetan disodium

カタログ番号 B606588

CAS番号:

74356-00-6

分子量: 619.5675

InChIキー: ZQQALMSFFARWPK-GLHLDKNHSA-L

注意: 研究専用です。人間または獣医用ではありません。

説明

Cefotetan disodium is a sterile, semisynthetic, broad-spectrum, beta-lactamase resistant, cephalosporin (cephamycin) antibiotic for parenteral administration . It is used to treat or prevent infections that are proven or strongly suspected to be caused by bacteria .

Molecular Structure Analysis

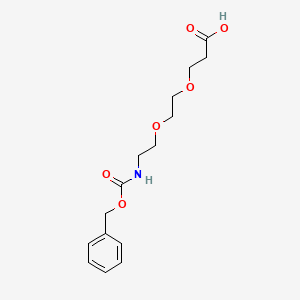

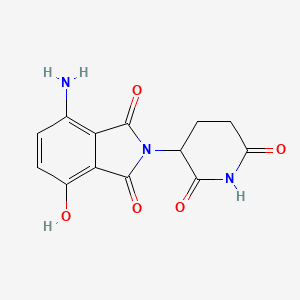

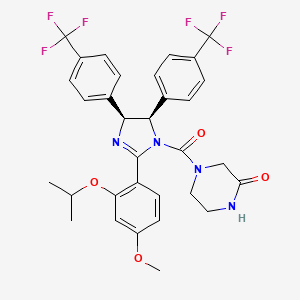

Cefotetan disodium is the disodium salt of [6R- (6α,7α)]-7- [ [ [4- (2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl]amino]-7-methoxy-3- [ [ (1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid . Its molecular formula is C17H15N7Na2O8S4 and its average molecular weight is 619.57 .Chemical Reactions Analysis

Cefotetan disodium is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms .Physical And Chemical Properties Analysis

Cefotetan disodium is a white to pale yellow powder which is very soluble in water . The pH of freshly reconstituted solutions is usually between 4.5 to 6.5 . It has a water solubility of 1.96 mg/mL .科学的研究の応用

1. Pharmacokinetics Study

- Application Summary: Cefotetan disodium is used in pharmacokinetics studies to understand its absorption, distribution, metabolism, and excretion in the human body .

- Methods of Application: In one study, subjects were randomized to receive a single dose of cefotetan disodium 0.5, 1.0, or 2.0 g administered as a 1 h intravenous infusion . After completion of the single-dose phase, subjects continued into the multiple-dose phase, in which they received 1.0 g cefotetan disodium BID for 7 consecutive days . Plasma samples were assayed by a validated high-performance liquid chromatography-tandem mass spectrometry method .

- Results: After intravenous administration of single doses of 0.5, 1.0, and 2.0 g cefotetan disodium, the pharmacokinetics of cefotetan were as follows: C max was 69.49± 12.10 μg·mL − 1, 132.03± 22.56 μg·mL − 1 and 237.75± 42.12 μg·mL − 1, respectively; AUC last was 278.29± 51.13 μg·mL − 1 ·h, 543.25± 92.44 μg·mL − 1 ·h and 1003.8± 172.39 μg·mL − 1 ·h, respectively .

2. Quantification in Human Plasma

- Application Summary: A simple and sensitive liquid chromatographic method was developed for quantification of cefotetan disodium, a semi-synthetic cephamycin antibiotic, in human plasma .

- Methods of Application: Cefotetan disodium and the internal standard chloramphenicol were extracted from plasma by a simple one-step protein precipitation with 35% (v/v) perchloric acid . Separation was carried out on a reverse-phase C18 column with a mobile phase of acetonitile-water containing 0.5% (v/v) phosphoric acids (20:80, v/v) at a flow rate of 1.0 mL/min . The column effluent was monitored by UV detection at 300 nm .

- Results: This method demonstrated good linearity in the range of 0.525–300.0 μg/mL, with correlation coefficients greater than 0.99 . The limit of quantification (LOQ) was 0.525 μg/mL in human plasma . Intra- and inter-day precisions were less than 6.63% in terms of relative standard deviation (RSD) .

Safety And Hazards

特性

IUPAC Name |

disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O8S4.2Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);;/q;2*+1/p-2/t13?,15-,17+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQALMSFFARWPK-ZTQQJVKJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7Na2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69712-56-7 (Parent) | |

| Record name | Cefotetan disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074356006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

619.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefotetan disodium | |

CAS RN |

74356-00-6 | |

| Record name | Cefotetan disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074356006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, disodium salt, [6R-(6α,7α)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTETAN DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GXP746VXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

For This Compound

10

Citations

… Cefotetan disodium showed favorable tolerability in this study. The C max and AUCs of

cefotetan disodium … This study will provide a basis for better clinical use of cefotetan disodium for …

Number of citations: 10

www.tandfonline.com

… cefotetan disodium was given to mne patients. No significant … These data indicate that

cefotetan disodium at a dose of up to 4 g daily can be used without risk of a bleeding diathesis. In …

Number of citations: 7

www.sciencedirect.com

… properties of cefotetan disodium in Chinese subjects. … of cefotetan disodium in healthy

Chinese volunteers. The effect of sex on the pharmacokinetics of cefotetan disodium was …

Number of citations: 15

www.sciencedirect.com

… The cefotetan disodium powder was of a commercial lot (Stuart Pharmaceuticals). … The

standard solution contained identical concentrations of cefotetan disodium (based on the label …

Number of citations: 10

onlinelibrary.wiley.com

… a second exposure to intravenous cefotetan disodium for postoperative prophylaxis. She …

of fulminant hemolytic anemia associated with intravenous cefotetan disodium therapy. …

Number of citations: 13

journals.sagepub.com

Cefotetan, a third generation cephalosporin, in doses of 0.25, 0.5, 10 and 20 g was administered

intravenously as the disodium salt to ten healthy male Caucasian volunteers and its …

Number of citations: 37

academic.oup.com

… Cefotetan disodium for injection and the reference substance of cefotetan disodium (purity:

>99% HPLC) were supplied by Geneal-sanyang Pharmaceutical Co., Ltd (Haikou, Hainan …

Number of citations: 5

link.springer.com

Cefotetan disodium has been given by zero order intravenous infusion at 75.8 mg/h to four

healthy male volunteers over a 24-h period. Plasma concentrations rose until by 12 hs a …

Number of citations: 17

academic.oup.com

… of Cefotetan Disodium Solutions for Stability Studies: 1% solution of cefotetan disodium in

… All the chemicals and reagents were USP, NF or ACS quality Cefotetan disodium powder …

Number of citations: 1

www.tandfonline.com

… Purpose: The purpose of this study is to evaluate the stability of (60 mg/ml) Cefotetan disodium

(CTT) in 0.9% sodium chloride sterile saline solution stored in polypropylene syringes at …

Number of citations: 1

staff-old.najah.edu

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)

![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)